molecular formula C9H11BrClNO3S B13525649 3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride

3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride

Cat. No.: B13525649
M. Wt: 328.61 g/mol
InChI Key: FCCKMBFOZSCLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride is a chemical compound that features a bromopyridine moiety linked to a sulfonyl chloride group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Scientific Research Applications

3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form stable products. The bromopyridine moiety can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity .

Properties

Molecular Formula

C9H11BrClNO3S

Molecular Weight

328.61 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)oxy-2-methylpropane-1-sulfonyl chloride

InChI

InChI=1S/C9H11BrClNO3S/c1-7(6-16(11,13)14)5-15-9-2-8(10)3-12-4-9/h2-4,7H,5-6H2,1H3

InChI Key

FCCKMBFOZSCLDC-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC(=CN=C1)Br)CS(=O)(=O)Cl

Origin of Product

United States

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